molecular formula C8H9Cl2NO B057974 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol CAS No. 88965-93-9

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Cat. No. B057974
CAS RN: 88965-93-9
M. Wt: 206.07 g/mol
InChI Key: WTTIEVRVCBIEQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, highlighting the need for precise conditions to achieve the desired product. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a compound with a similar structure, utilizes the Delépine reaction, which involves reacting an α-brominated intermediate with hexamethylenetetramine to afford the primary amine. This process underscores the meticulous approach required in synthesizing such compounds (Power et al., 2015).

Molecular Structure Analysis

X-ray crystallography has provided insights into the molecular structures of closely related chemicals, revealing polymorphic forms and detailed geometric configurations. For instance, the structure analysis of certain amino- and chlorophenyl-containing compounds showcases the importance of this technique in understanding molecular conformation and interactions (Asiri et al., 2011).

Chemical Reactions and Properties

The reactivity and potential chemical reactions of similar compounds have been explored, with studies detailing how various substituents and structural modifications can influence chemical behavior and reaction outcomes. The formation of pyrolysis products, for example, highlights the thermal stability and degradation pathways of these molecules (Texter et al., 2018).

Physical Properties Analysis

Physical properties such as crystallinity, melting points, and solubility are crucial for understanding the behavior of these compounds under different conditions. The structural studies provide a basis for predicting these properties, which are essential for their application in various fields (Ünver et al., 2001).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's applications. Molecular docking and spectroscopic studies can reveal interactions at the atomic level, offering insights into the compound’s reactivity and potential for forming new bonds or undergoing transformations (Vanasundari et al., 2018).

Scientific Research Applications

  • Antifungal Agent Synthesis :

    • The compound is used as a chiral intermediate in the synthesis of the antifungal agent Miconazole. A specific bacterial strain, Acinetobacter sp., was identified as capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to 2-chloro-1-(2,4-dichlorophenyl) ethanol with high stereoselectivity (Miao, Liu, He, & Wang, 2019).
  • Corrosion Inhibition :

    • The compound has been studied for its potential as a corrosion inhibitor for iron, using quantum chemical and molecular dynamics simulations to predict its efficiency (Kaya et al., 2016).
  • Analytical Techniques :

    • It has been included in studies related to the development of analytical techniques, such as high-performance liquid chromatography (HPLC) for the quantitation of related compounds in biological samples (Lin et al., 1998).
  • Fungicidal Activity :

    • Studies have been conducted to assess the fungicidal activity of compounds structurally related to 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (Kuzenkov & Zakharychev, 2009).
  • Medicinal Chemistry :

    • In medicinal chemistry, it has been explored for the synthesis of biologically active scaffolds and ligands (Sroor, 2019).
  • Psychoactive Substance Research :

    • The compound has been identified in studies focusing on new psychoactive substances, including its identification and synthesis (Power et al., 2015).
  • Antimalarial Research :

    • It has also been utilized in the synthesis of compounds evaluated for antimalarial activity (Robin et al., 2007).

Safety And Hazards

When handling “2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTIEVRVCBIEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FAS Binjubair - 2021 - orca.cardiff.ac.uk
Fungal infections are a global issue affecting over 150 million people worldwide annually with 750,000 of these caused by invasive Candida infections. The outcomes of life-threatening …
Number of citations: 2 orca.cardiff.ac.uk
J Otevrel, P Bobal - The Journal of Organic Chemistry, 2017 - ACS Publications
We have developed a novel multifunctional C 2 -symmetric biphenyl-based diamine-tethered bis(thiourea) organocatalyst, which was tested in the asymmetric Henry reaction. Under …
Number of citations: 35 pubs.acs.org

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